molecular formula C9H6ClNO B1315378 2-(Cyanomethyl)benzoyl chloride CAS No. 690229-60-8

2-(Cyanomethyl)benzoyl chloride

Cat. No.: B1315378
CAS No.: 690229-60-8
M. Wt: 179.6 g/mol
InChI Key: CQZWNRPXUQNVJN-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClNO. It is a white crystalline solid commonly used in organic synthesis. This compound is known for its biological activity and has been studied extensively for its potential therapeutic and toxic effects.

Scientific Research Applications

2-(Cyanomethyl)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 2-(Cyanomethyl)benzoyl chloride is not available in the search results, benzoyl chloride, a related compound, is considered hazardous . It is corrosive to metals and causes skin and eye irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-(Cyanomethyl)benzoyl chloride is primarily used as a reactant in the synthesis of various heterocyclic compounds . It is known to interact with amines, particularly substituted aryl or heteryl amines . These amines serve as the primary targets for the compound, and their role is to participate in reactions that lead to the formation of biologically active novel heterocyclic moieties .

Mode of Action

The compound interacts with its targets through a process known as cyanoacetylation . This involves the carbonyl and the cyano functions of the compound reacting with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of heterocyclic compounds . These pathways lead to the formation of various organic heterocycles, which have potential applications in the development of chemotherapeutic agents . The compound also plays a role in the benzoyl-CoA pathway, which is involved in the anaerobic metabolism of aromatic compounds .

Result of Action

The primary result of the action of this compound is the formation of heterocyclic compounds . These compounds have diverse biological activities and are considered important precursors for heterocyclic synthesis . They are utilized extensively in the development of various organic heterocycles, highlighting their potential in evolving better chemotherapeutic agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of different amines . Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action . For example, reactions involving this compound have been carried out at room temperature without solvent, or at 70°C with ethyl cyanoacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Cyanomethyl)benzoyl chloride typically involves the reaction of benzoyl chloride with cyanomethyl reagents under controlled conditions. One common method includes the treatment of benzoyl chloride with cyanomethyl magnesium bromide in an anhydrous ether solution, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Addition Reactions: It participates in addition reactions with compounds containing double or triple bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the cyanomethyl group.

    2-(Chloromethyl)benzoyl Chloride: Similar but with a chloromethyl group instead of a cyanomethyl group.

    2-(Hydroxymethyl)benzoyl Chloride: Similar but with a hydroxymethyl group.

Uniqueness: 2-(Cyanomethyl)benzoyl chloride is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-(cyanomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)8-4-2-1-3-7(8)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWNRPXUQNVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477858
Record name 2-(Cyanomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690229-60-8
Record name 2-(Cyanomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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